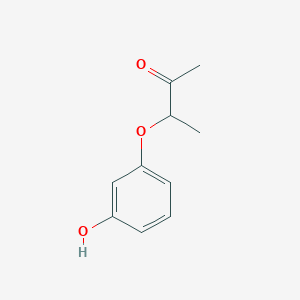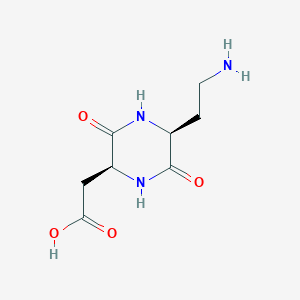![molecular formula C17H14ClN3O2 B14224070 Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate CAS No. 827030-81-9](/img/structure/B14224070.png)
Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate typically involves the reaction of 2-chloroquinazoline with methyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the quinazoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate: Characterized by the presence of a quinazoline ring and a benzoate ester group.
This compound: Similar structure but with different substituents on the quinazoline ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
827030-81-9 |
|---|---|
Fórmula molecular |
C17H14ClN3O2 |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
methyl 4-[(2-chloroquinazolin-4-yl)methylamino]benzoate |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-16(22)11-6-8-12(9-7-11)19-10-15-13-4-2-3-5-14(13)20-17(18)21-15/h2-9,19H,10H2,1H3 |
Clave InChI |
JNIXTWMVXBXDPT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NCC2=NC(=NC3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)

![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)

![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)





![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)
![Piperidine, 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]-](/img/structure/B14224068.png)

